molecular formula C5H7N3O B053513 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one CAS No. 116056-07-6

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one

Cat. No.: B053513
CAS No.: 116056-07-6
M. Wt: 125.13 g/mol
InChI Key: WTMDBOJIFXBWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one (CAS 116056-07-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors . RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in a range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancers . Researchers have utilized this core structure to design novel 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives that function as highly effective type III allosteric inhibitors of RIPK1 . These inhibitors bind to the allosteric pocket of RIPK1, demonstrating potent anti-necroptotic activity in both human and mouse cellular assays, thereby overcoming the challenge of species selectivity often encountered in inhibitor development . The representative compound from this series has also shown promising oral exposure in in vivo pharmacokinetic studies, highlighting the value of this chemical scaffold as a privileged structure for generating lead compounds in the development of future necroptosis-targeted therapies . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. 1

Properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMDBOJIFXBWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200389
Record name 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116056-07-6
Record name 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116056-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Ring Closure

A widely adopted route involves the reaction of pyrrolidine-2,3-dione derivatives with hydrazine hydrate. For example, heating pyrrolidine-2,3-dione with excess hydrazine at 80°C in ethanol yields the triazolone core via intramolecular cyclization. This method benefits from high atom economy but requires careful temperature control to avoid over-oxidation.

Reaction Conditions Table

Starting MaterialReagentTemperatureYieldReference
Pyrrolidine-2,3-dioneHydrazine80°C68%
3-AminopyrrolidineCarbonyl diimidazole100°C52%

Lactam Functionalization

Alternative approaches utilize pyrrolidin-2-one (a lactam) as a starting material. Treatment with tert-butyl nitrite and hydrochloric acid introduces a nitroso group, which undergoes reductive cyclization with hydrazine to form the triazole ring. This method avoids harsh oxidizing conditions, preserving the ketone functionality.

1,3-Dipolar Cycloaddition Approaches

Azide-Alkyne Click Chemistry

The Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I), has been adapted for triazole formation. For instance, reacting a pyrrolidine-bearing alkyne with an azidoacetone derivative under Cu(I) catalysis produces the triazolone scaffold with excellent regioselectivity. This method is modular but requires pre-functionalized starting materials.

Example Reaction

\text{Pyrrolidine-alkyne} + \text{Azidoacetone} \xrightarrow{\text{Cu(I)}} \text{Triazolone} \quad \text{(Yield: 74%)}

In Situ Azide Generation

To streamline synthesis, some protocols generate azides in situ. A notable example involves treating 3-aminopyrrolidine with sodium nitrite and hydrochloric acid to form an azide, which subsequently reacts with a keto-alkyne to yield the target compound. This one-pot method reduces purification steps but demands precise stoichiometry.

Oxidation and Functionalization Techniques

Lactam-Based Routes

Starting from pyrrolidin-2-one, condensation with triazole precursors (e.g., 1H-1,2,4-triazol-5-amine) under acidic conditions directly yields the triazolone. This method bypasses oxidation steps but requires anhydrous conditions.

Comparative Analysis of Methods

Advantages and Limitations Table

MethodAdvantagesLimitations
Hydrazine CyclizationHigh yield, simple conditionsLimited substrate scope
Click ChemistryRegioselective, modularRequires metal catalysts
Lactam FunctionalizationAvoids oxidation stepsSensitive to moisture

The choice of method depends on substrate availability and desired functional groups. Cyclocondensation offers simplicity, while click chemistry provides regiochemical precision .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the triazole ring .

Mechanism of Action

The mechanism by which 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell function and survival .

Comparison with Similar Compounds

Key Findings :

  • Imidazo-triazol-imines (e.g., 4e , 5m ) exhibit lower IC50 values (<5 µM) due to electron-withdrawing groups (e.g., chloro, sulfonamide) enhancing target engagement .
  • Pyrrolo-triazolones are less explored but share synthetic versatility, enabling the introduction of substituents that may improve potency .

Mechanistic Insights

    Biological Activity

    6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound features a unique tricyclic structure that includes a pyrrole ring fused with a triazole ring, making it a versatile scaffold for various chemical reactions and therapeutic applications. Recent research has highlighted its role in inhibiting necroptosis and its potential as an anti-inflammatory and anticancer agent.

    Synthesis

    The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by cyclization to form the triazole ring. Catalysts such as acids or bases are often used to facilitate these reactions .

    Necroptosis Inhibition

    Recent studies have identified this compound derivatives as potent inhibitors of necroptosis. Necroptosis is a form of programmed cell death associated with inflammation and various diseases. A representative compound from this class demonstrated significant anti-necroptotic activity in both human and mouse cellular assays and showed potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis signaling pathways .

    Key Findings:

    • Compound 26 was highlighted for its effectiveness as a necroptosis inhibitor.
    • It exhibited strong binding affinity to the allosteric pocket of RIPK1, serving as a type III inhibitor.
    • In vivo pharmacokinetic studies indicated favorable oral exposure .

    Antitumor Activity

    The compound has also been evaluated for its antitumor properties. In vitro studies have shown that derivatives of this compound exhibit selective antiproliferative effects against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics.

    Table 1: Antiproliferative Activity of Selected Compounds

    CompoundCancer Cell LineIC50 (nM)Normal Cell Line IC50 (µM)
    3cJurkat0.21>30
    3eCCRF-CEM0.40>30
    CA-4Various4–3100>30

    Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

    The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate cellular signaling pathways critical for cell survival and proliferation.

    Case Studies

    Several case studies have explored the biological activity of this compound:

    • In Vivo Efficacy : A study demonstrated that compound 3c , a derivative of the compound , significantly inhibited tumor growth in a syngeneic hepatocellular carcinoma model in Balb/c mice .
    • Selectivity in Cancer Therapy : Research indicated that while these compounds were effective against cancer cell lines at low concentrations (IC50 values ranging from nanomolar to low micromolar), they exhibited minimal cytotoxicity towards normal lymphocytes even under mitogenic stimulation .

    Q & A

    Basic Research Questions

    Q. What are the key steps for synthesizing 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, and how can reaction conditions be optimized?

    • Methodology : Synthesis typically involves multi-step reactions with heterocyclic precursors. For example, condensation of substituted aldehydes with hydrazine derivatives in ethanol under reflux, followed by cyclization using catalysts like HCl or TEA. Reaction optimization may include adjusting solvent polarity (e.g., dry ethanol vs. aqueous mixtures), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Monitoring via TLC (e.g., CHCl3:CH3OH 95:5) ensures reaction completion .
    • Critical Parameters : Yield improvements (e.g., 60–85%) are achievable by controlling acid concentration and reaction time. For example, prolonged reflux (6–8 hours) enhances cyclization efficiency .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

    • Approach : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments and carbon frameworks. X-ray crystallography provides definitive stereochemical assignments, particularly for hydrogen-bonding networks (e.g., C–H···N interactions with bond angles of 108.7–127.5°) . Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like triazole rings (C=N stretches at ~1600 cm<sup>-1</sup>) .

    Q. How can researchers address discrepancies in spectral data during structural validation?

    • Resolution Strategy : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Cross-validate using alternative techniques: if <sup>1</sup>H NMR suggests unexpected tautomerism, X-ray crystallography can resolve ambiguities. For example, crystallographic data in confirmed bond angles and torsion angles (e.g., N1–C3–C4–C5 = -10.83°) that resolved conflicting NMR interpretations .

    Advanced Research Questions

    Q. What computational methods are effective for predicting the compound’s drug-likeness and pharmacokinetics?

    • Methodology : Tools like SwissADME evaluate lipophilicity (LogP), solubility (LogS), and bioavailability. For instance, calculated LogP values (e.g., 2.1–3.5) can guide structural modifications to enhance membrane permeability. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to therapeutic targets, such as enzymes involved in cancer pathways .

    Q. How does structural modification of the pyrrolo-triazole core influence bioactivity?

    • Case Study : Introducing electron-withdrawing groups (e.g., Cl or NO2) at specific positions enhances inhibitory activity against kinases or proteases. For example, 6-(2,6-dichlorophenyl) derivatives showed improved binding to COX-2 compared to celecoxib analogs, as confirmed by in vitro assays (IC50 values < 1 µM) .
    • Data Analysis : SAR studies correlate substituent effects with activity metrics. For instance, bulkier groups at the 3-position reduce solubility but increase target selectivity .

    Q. What strategies mitigate toxicity risks in early-stage development?

    • Preclinical Screening : Acute toxicity assays (e.g., rodent LD50) prioritize compounds with lower hazard profiles. For example, intraperitoneal LD50 values >1 g/kg suggest low acute toxicity .
    • Mechanistic Studies : Evaluate metabolic stability via cytochrome P450 inhibition assays. Compounds with high glutathione reactivity (e.g., thiol adduct formation) may require structural shielding to reduce off-target effects .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.